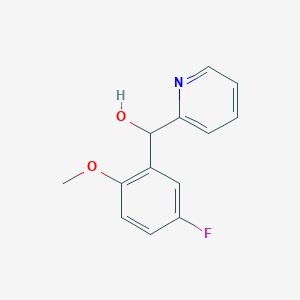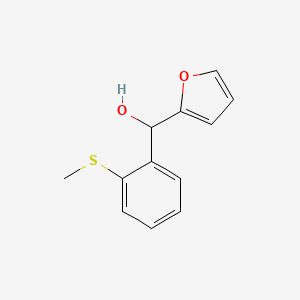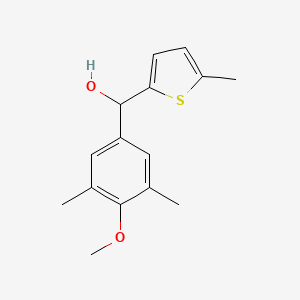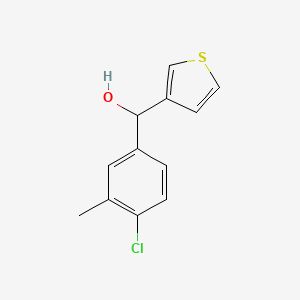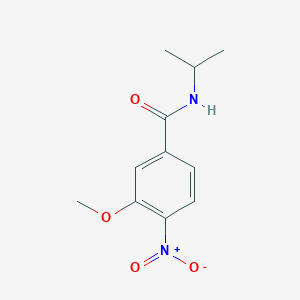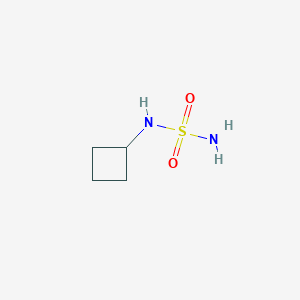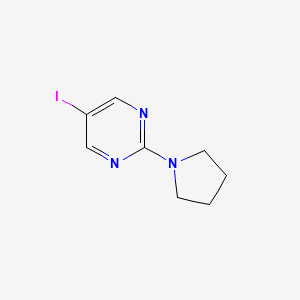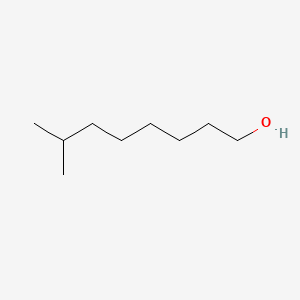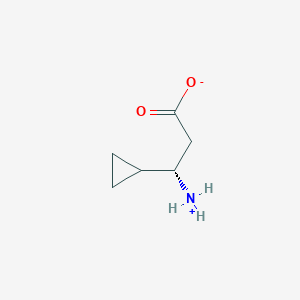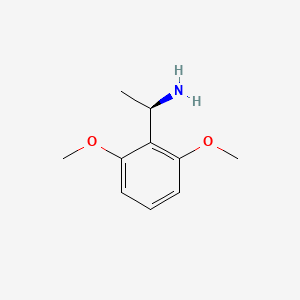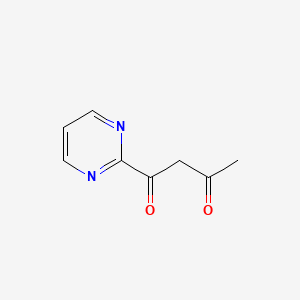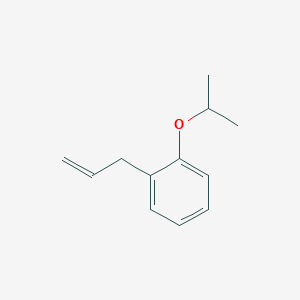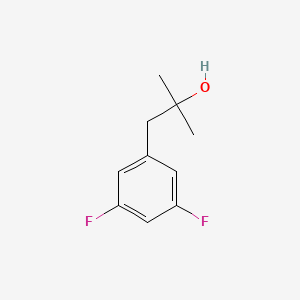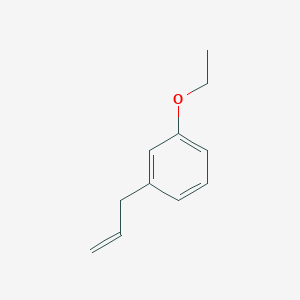
3-(3-Ethoxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxyphenyl)-1-propene: is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of an ethoxy group attached to the phenyl ring at the third position and a propene chain
准备方法
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-(3-Ethoxyphenyl)-1-propene involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 3-ethoxyphenylboronic acid can be coupled with 1-bromo-1-propene under mild conditions to yield the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions:
Oxidation: 3-(3-Ethoxyphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(3-ethoxyphenyl)propane using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: 3-(3-Ethoxyphenyl)propane.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry:
3-(3-Ethoxyphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as ligands for various receptors, influencing biological pathways and potentially leading to the development of new therapeutic agents .
Industry:
The compound is used in the production of fragrances and flavoring agents.
作用机制
The mechanism by which 3-(3-Ethoxyphenyl)-1-propene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethoxy group can influence the compound’s binding affinity and specificity towards these targets .
相似化合物的比较
3-(4-Ethoxyphenyl)-1-propene: Similar structure but with the ethoxy group at the fourth position.
3-(3-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness:
3-(3-Ethoxyphenyl)-1-propene is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs .
属性
IUPAC Name |
1-ethoxy-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-6-10-7-5-8-11(9-10)12-4-2/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFXQWLVBPLASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
